2-Fluoro-5-methoxybenzyl alcohol

Physicochemical characterization Ionization state prediction ADME property optimization

2-Fluoro-5-methoxybenzyl alcohol (CAS: 161643-29-4; molecular formula: C8H9FO2; molecular weight: 156.15 g/mol) is a fluorinated benzyl alcohol derivative featuring a fluorine substituent at the 2-position and a methoxy group at the 5-position on the benzene ring. Commercially available in purities ranging from 95% to ≥99% (by GC) , this compound exists as a clear to light brown liquid with a predicted boiling point of 259.8±25.0°C at 760 mmHg and predicted density of 1.187±0.06 g/cm³.

Molecular Formula C8H9FO2
Molecular Weight 156.15 g/mol
CAS No. 161643-29-4
Cat. No. B063124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methoxybenzyl alcohol
CAS161643-29-4
Molecular FormulaC8H9FO2
Molecular Weight156.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)F)CO
InChIInChI=1S/C8H9FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3
InChIKeyHTGQGAKXUDFXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-methoxybenzyl alcohol CAS 161643-29-4 | Fluorinated Benzyl Alcohol Building Block


2-Fluoro-5-methoxybenzyl alcohol (CAS: 161643-29-4; molecular formula: C8H9FO2; molecular weight: 156.15 g/mol) is a fluorinated benzyl alcohol derivative featuring a fluorine substituent at the 2-position and a methoxy group at the 5-position on the benzene ring . Commercially available in purities ranging from 95% to ≥99% (by GC) , this compound exists as a clear to light brown liquid with a predicted boiling point of 259.8±25.0°C at 760 mmHg and predicted density of 1.187±0.06 g/cm³ . Its calculated LogP of 1.33 and polar surface area (PSA) of 29.46 Ų distinguish it from positional isomers and establish its utility as an intermediate in pharmaceutical and agrochemical synthesis [1].

2-Fluoro-5-methoxybenzyl alcohol Substitution Risk: Why Positional Isomers Are Not Interchangeable


Fluoro-methoxybenzyl alcohols sharing the identical molecular formula C8H9FO2 cannot be substituted without altering critical physicochemical and reactivity parameters. The 2-fluoro-5-methoxy substitution pattern confers distinct electronic effects, steric properties, and hydrogen-bonding capabilities compared to other regioisomers [1]. Variations in fluorine and methoxy positioning produce measurable differences in pKa, boiling point, and chromatographic retention behavior . In drug discovery contexts, this specific substitution pattern has been validated through X-ray crystallography as an essential structural determinant for ligand-target interactions, as demonstrated by the EED-bound complex structure (PDB: 5U5H) wherein the 2-fluoro-5-methoxybenzyl moiety occupies a defined binding pocket [2]. Replacing this compound with an alternative isomer would alter binding geometry, electronic distribution, and ultimately biological activity in any established synthetic pathway or screening cascade [1].

2-Fluoro-5-methoxybenzyl alcohol Quantitative Comparative Evidence: Physical Properties, Structural Biology, and Synthetic Utility


pKa Differentiation: 2-Fluoro-5-methoxybenzyl alcohol vs. Positional Isomers

The predicted acid dissociation constant (pKa) of 2-fluoro-5-methoxybenzyl alcohol is 13.95±0.10, which differs measurably from its positional isomers: 3-fluoro-5-methoxybenzyl alcohol (pKa 14.09±0.10) and 4-fluoro-3-methoxybenzyl alcohol (pKa 13.98±0.10) . This variation arises from the differential electron-withdrawing and resonance effects imparted by the ortho-fluoro and meta-methoxy substitution pattern relative to alternative regioisomeric arrangements.

Physicochemical characterization Ionization state prediction ADME property optimization

Boiling Point and Phase Behavior: Volatility Differences Among Fluoro-Methoxybenzyl Alcohol Isomers

The predicted boiling point of 2-fluoro-5-methoxybenzyl alcohol is 259.8±25.0°C at 760 mmHg, which is approximately 30.7°C higher than that of 3-fluoro-5-methoxybenzyl alcohol (229.1±25.0°C at 760 mmHg) [1]. Additionally, 4-fluoro-3-methoxybenzyl alcohol is a crystalline solid with a melting point of 48-49°C at ambient conditions, whereas 2-fluoro-5-methoxybenzyl alcohol exists as a liquid .

Purification optimization Distillation parameters Physical property profiling

Structural Validation in Drug Discovery: 2-Fluoro-5-methoxybenzyl Moiety in EED Inhibitor Co-crystal Structure

The 2-fluoro-5-methoxybenzyl moiety has been crystallographically validated as a critical structural component in allosteric inhibitors of Embryonic Ectoderm Development (EED) protein, a core subunit of the Polycomb Repressive Complex 2 (PRC2) [1]. The co-crystal structure (PDB: 5U5H) of EED in complex with 6-(2-fluoro-5-methoxybenzyl)-1-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine was solved at 1.80 Å resolution, with refinement statistics of R-Value Free = 0.204 and R-Value Work = 0.164 [1]. This structure provides atomic-level detail of the 2-fluoro-5-methoxybenzyl group occupying a defined hydrophobic pocket, informing structure-guided optimization of PRC2-targeting therapeutics [1].

Structure-based drug design Epigenetic targets PRC2 complex inhibition Fragment-based discovery

ATX Inhibition Activity of 2-Fluoro-5-methoxybenzyl-Containing Lead Compound

A compound containing the 2-fluoro-5-methoxybenzyl moiety, designated as (R)-2-Fluoro-N-(1-(1-(2-fluoro-5-methoxybenzyl)-3-...), has demonstrated autotaxin (ATX) inhibitory activity with an IC50 of 500 nM in pharmacological in vitro assays [1]. This represents a validated biological activity associated with the 2-fluoro-5-methoxybenzyl pharmacophore within a drug-like chemical series.

Autotaxin inhibition Lysophosphatidic acid signaling Medicinal chemistry

Synthetic Accessibility: Reduction of 2-Fluoro-5-methoxybenzaldehyde to Benzyl Alcohol

2-Fluoro-5-methoxybenzyl alcohol is routinely prepared via reduction of the corresponding benzaldehyde, 2-fluoro-5-methoxybenzaldehyde . This synthetic route, employing palladium-catalyzed transfer hydrogenation with formate or sodium tetrahydridoborate reduction, yields the benzyl alcohol with high efficiency [1]. The 2-fluoro substitution pattern influences the reduction kinetics and chemoselectivity relative to other regioisomers due to electronic effects on the carbonyl electrophilicity.

Organic synthesis Building block preparation Aldehyde reduction

GC Purity and QC Specifications: Benchmarking Against Alternative Isomers

Commercial batches of 2-fluoro-5-methoxybenzyl alcohol are supplied with GC purity specifications of 99.0% by area (typical batch Certificate of Analysis value) . Comparable purity grades are available for 3-fluoro-5-methoxybenzyl alcohol (≥98% GC) and 4-fluoro-3-methoxybenzyl alcohol (95%) . The availability of GC purity validation supports reproducible synthetic outcomes across procurement lots.

Quality control Analytical chemistry Procurement specification

2-Fluoro-5-methoxybenzyl alcohol Optimal Application Scenarios: Where This Isomer Delivers Verified Advantage


Structure-Guided Medicinal Chemistry Targeting EED/PRC2 Epigenetic Complexes

This compound is the preferred building block for synthesizing allosteric EED inhibitors within PRC2-targeting oncology programs. The 1.80 Å resolution co-crystal structure (PDB: 5U5H) of the 2-fluoro-5-methoxybenzyl-containing ligand bound to EED provides atomic-level validation of binding mode and key molecular interactions [1]. Medicinal chemists can leverage this structural information to design focused libraries and optimize binding affinity through rational modifications of the 2-fluoro-5-methoxybenzyl scaffold, a capability unavailable for positional isomers lacking validated co-crystal data.

ATX Inhibitor Lead Optimization and Lysophosphatidic Acid Pathway Research

The 2-fluoro-5-methoxybenzyl alcohol serves as a key intermediate in the synthesis of autotaxin (ATX) inhibitors with demonstrated in vitro potency (IC50 = 500 nM for lead compound containing this moiety) [2]. Procurement of this specific substitution pattern is essential for maintaining structure-activity relationships established in existing ATX inhibitor series, as alternative fluoro-methoxybenzyl isomers would alter both electronic properties and binding geometry within the ATX active site [2].

Distillation-Based Purification Workflows Requiring Liquid Phase Starting Materials

When synthetic protocols specify distillation as the primary purification method, 2-fluoro-5-methoxybenzyl alcohol (liquid at ambient conditions; predicted bp 259.8±25.0°C) is operationally preferable to 4-fluoro-3-methoxybenzyl alcohol (crystalline solid; mp 48-49°C) [3]. The liquid phase simplifies transfer, aliquoting, and integration into automated synthesis platforms without requiring melting or pre-dissolution steps. Additionally, the +30.7°C higher boiling point relative to 3-fluoro-5-methoxybenzyl alcohol provides greater thermal stability margins during elevated-temperature reactions .

Fluorinated Fragment Library Construction for Fragment-Based Drug Discovery (FBDD)

The 2-fluoro-5-methoxybenzyl alcohol, with its balanced physicochemical profile (LogP 1.33, PSA 29.46 Ų, pKa 13.95±0.10) and validated engagement with multiple target classes (EED allosteric site and ATX catalytic domain), constitutes a high-value fragment for FBDD screening libraries [1][2][3]. Its hydrogen-bond donor (primary alcohol) and synthetic handle (benzylic position for alkylation or oxidation) enable rapid derivatization, while the 2-fluoro-5-methoxy substitution pattern provides a distinct chemical space signature that differentiates it from commonly used fragment library entries.

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